molecular formula C17H11ClN4O7S2 B1436623 Chlorindazone DS CAS No. 23287-85-6

Chlorindazone DS

Cat. No. B1436623
CAS RN: 23287-85-6
M. Wt: 482.9 g/mol
InChI Key: VZXDTBRHUUMLAE-UHFFFAOYSA-N
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Description

Chlorindazone DS is a transfer reagent used in analytical chemistry. It can be used to detect copper, titanium, and other elements. It is also used as a pretest for the determination of chlorinated hydrocarbons in industrial wastewater . The detection limit of this reagent is usually less than 0.01 ppm .


Molecular Structure Analysis

Chlorindazone DS has the chemical formula C17H9ClN4Na2O7S2 and a molecular weight of 526.84 g/mol . Its structure includes a 6-Chloro-1H-indazol-3-yl group .


Chemical Reactions Analysis

Chlorindazone DS is used as a transfer reagent in analytical chemistry, particularly in the detection of copper, titanium, and other elements . It’s also used in the determination of chlorinated hydrocarbons in industrial wastewater .


Physical And Chemical Properties Analysis

Chlorindazone DS is a solid substance with a molecular weight of 526.84 g/mol . It’s typically stored at 2°C - 8°C, kept dry, and under inert gas: Nitrogen .

Scientific Research Applications

Scientific Research Applications of Chlorindazone DS

  • Analytical Reagent for Gunshot Residue Detection Chlorindazone DS has been identified as an important analytical reagent for the detection of gunshot residues from newly introduced ammunition. This application stems from its synthesis as an azo dye. A simplified synthesis of its precursor, 3-amino-6-chloroindazole, has been developed to facilitate its use in this area (Voss & Eichner, 2000).

  • General Applications While specific applications of Chlorindazone DS are highlighted, it's important to note that the broader scope of its use in scientific research is not extensively detailed in the available literature. However, its chemical properties, particularly as an azo dye, suggest potential uses in various analytical and chemical studies.

Safety and Hazards

The safety data sheet for Chlorindazone DS indicates that it should be handled with care to avoid contact with skin, eyes, and clothing. Ingestion and inhalation should be avoided, and contaminated clothing should be removed and washed before reuse .

Future Directions

One paper discusses the use of Chlorindazone DS in the collection of gunshot residues (GSR), particularly from lead-free SintoxTM ammunition . This suggests that Chlorindazone DS could have future applications in forensic science.

properties

IUPAC Name

4-[(6-chloro-1H-indazol-3-yl)diazenyl]-3-hydroxynaphthalene-2,7-disulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN4O7S2/c18-9-1-3-12-13(7-9)19-21-17(12)22-20-15-11-4-2-10(30(24,25)26)5-8(11)6-14(16(15)23)31(27,28)29/h1-7,23H,(H,19,21)(H,24,25,26)(H,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZXDTBRHUUMLAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2C=C1S(=O)(=O)O)S(=O)(=O)O)O)N=NC3=NNC4=C3C=CC(=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN4O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10945978
Record name 4-[2-(6-Chloro-1H-indazol-3-yl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10945978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chlorindazone DS

CAS RN

23287-85-6
Record name Chlorindazone DS
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023287856
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[2-(6-Chloro-1H-indazol-3-yl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10945978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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